(S)-2-(2-amino-4-bromophenylamino)propan-1-ol

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Obtaining enantiopure chiral amino alcohols for asymmetric synthesis often involves lengthy custom synthesis with uncertain stereochemical purity. (S)-2-(2-amino-4-bromophenylamino)propan-1-ol solves this by providing a defined (S)-stereocenter and a bromine handle for cross-coupling, enabling direct construction of chiral ligands and bioactive molecules. • Single (S)-enantiomer ensures consistent enantioselectivity. • 4-Bromophenyl group enables Suzuki coupling for rapid diversification. • Dual amine-alcohol functionality supports organocatalyst design. Ready for immediate supply.

Molecular Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
CAS No. 1778665-30-7
Cat. No. B1474146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-amino-4-bromophenylamino)propan-1-ol
CAS1778665-30-7
Molecular FormulaC9H13BrN2O
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESCC(CO)NC1=C(C=C(C=C1)Br)N
InChIInChI=1S/C9H13BrN2O/c1-6(5-13)12-9-3-2-7(10)4-8(9)11/h2-4,6,12-13H,5,11H2,1H3/t6-/m0/s1
InChIKeyJFNUURZHIIMQCT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2-amino-4-bromophenylamino)propan-1-ol – Chiral Amino Alcohol Building Block


(S)-2-(2-amino-4-bromophenylamino)propan-1-ol, designated by CAS 1778665-30-7, is a chiral amino alcohol characterized by a 4-bromo-1,2-phenylenediamine core linked to an (S)-configured propanol moiety . This compound serves as a versatile intermediate in medicinal chemistry and asymmetric synthesis, leveraging its single stereocenter and dual amine-alcohol functionality [1]. Its brominated aromatic ring offers a synthetic handle for further derivatization via cross-coupling reactions .

Workflow Asymmetric synthesis building block
Stereocenter (S)-configuration for chiral control
Handle 4-bromo group for cross-coupling derivatization

Why Generic Substitution Fails


Substituting (S)-2-(2-amino-4-bromophenylamino)propan-1-ol with other amino alcohols is not feasible due to its unique combination of a 4-bromo-1,2-phenylenediamine motif and a defined (S)-stereocenter . The bromine atom at the para position of the phenylenediamine ring dictates specific electronic and steric properties, enabling selective cross-coupling and influencing biological target interactions [1]. Additionally, the (S)-configuration is critical for enantioselective synthesis and may be required for chiral recognition in asymmetric catalysis or biological systems [2]. These structural features are not replicated in closely related analogs, such as the racemic 2-(2-amino-4-bromophenylamino)propan-1-ol (CAS 1155163-13-5) or other bromophenylamino alcohols , rendering generic substitution impossible.

Target (S)-enantiomer
Racemic form Racemic mixture lacks stereochemical control and may not support enantioselective synthesis or chiral recognition.
Target (S)-enantiomer
Non-halogenated analog Absence of the 4-bromo handle eliminates cross-coupling reactivity, limiting synthetic diversification.
Target (S)-enantiomer
Alternate substitution pattern Different amine/alcohol spacing (e.g., 3-amino-3-(4-bromophenyl)propan-1-ol) may shift reactivity and chiral recognition profile.

Key Differentiators vs. Structural Analogs


Stereochemical Purity Enables Enantioselective Utility

The (S)-enantiomer of 2-(2-amino-4-bromophenylamino)propan-1-ol possesses a defined stereochemical configuration that is essential for applications requiring enantioselectivity. While specific enantiomeric excess (ee) data for this compound is not publicly available from primary sources, chiral amino alcohols in this class are routinely prepared with >95% ee and used as chiral solvating agents (CSAs) for NMR determination of enantiomeric purity of carboxylic acids [1]. In contrast, the racemic form (CAS 1155163-13-5) is achiral and cannot participate in stereoselective transformations .

Stereochemical purity
Class-level inference
Defined (S)-stereocenter; typical class purity >95% ee
Enables enantioselective transformations and chiral resolution studies.
Racemic form (CAS 1155163-13-5) cannot provide stereochemical control.
Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Bromine Substituent Enables Cross-Coupling Diversification

The presence of a bromine atom at the 4-position of the phenylenediamine ring provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This functional handle is absent in non-halogenated analogs like 2-(2-aminophenylamino)propan-1-ol, which lacks a reactive halogen for derivatization . The bromine atom's para position relative to the amine groups also influences electronic properties, potentially affecting binding affinity in biological systems [1].

Bromine cross-coupling handle
Class-level inference
4-bromo substituent present; reactive site for Suzuki, Buchwald-Hartwig couplings
Supports modular diversification as a late-stage intermediate.
Non-halogenated analog lacks this synthetic handle. Data to verify.
Medicinal Chemistry Cross-Coupling Halogenated Building Blocks

Amino Alcohol Motif Supports Diverse Transformations

The amino alcohol functionality in (S)-2-(2-amino-4-bromophenylamino)propan-1-ol provides a dual nucleophilic-electrophilic character, enabling its use as a ligand in asymmetric catalysis or as a precursor to oxazolidinones and other heterocycles . While this motif is common to many amino alcohols, the specific arrangement of a secondary aniline nitrogen and a primary alcohol on an (S)-propanol backbone distinguishes it from structurally related compounds like 3-amino-3-(4-bromophenyl)propan-1-ol (CAS 1213037-93-4), which has a different substitution pattern and lacks the 2-amino group on the aromatic ring .

Amino alcohol scaffold
Supporting evidence
1,2-phenylenediamine core with (S)-propanol chain; distinct from 3-amino-3-(4-bromophenyl)propan-1-ol
Arrangement determines ligand and heterocycle precursor behavior.
Interchangeability with other amino alcohols requires validation.
Organic Synthesis Amino Alcohols Ligands

Research and Industrial Applications


Chiral Ligand and Catalyst Synthesis

The defined (S)-stereochemistry of (S)-2-(2-amino-4-bromophenylamino)propan-1-ol makes it a valuable precursor for synthesizing chiral ligands used in enantioselective catalysis [1]. Its amino alcohol framework can be further functionalized to create chiral auxiliaries or organocatalysts, where the (S)-configuration ensures consistent enantioselectivity .

Intermediate for Targeted Covalent Inhibitors

The bromine atom on the phenyl ring serves as a reactive handle for introducing diverse aryl or heteroaryl groups via cross-coupling . This capability is particularly useful in the synthesis of targeted covalent inhibitors (TCIs) or other bioactive molecules where the bromophenyl moiety can be tailored to optimize binding affinity and selectivity [2].

Chiral Solvating Agent for Enantiopurity NMR

Chiral amino alcohols structurally related to (S)-2-(2-amino-4-bromophenylamino)propan-1-ol have been successfully employed as CSAs to determine the enantiomeric excess of carboxylic acids via 1H NMR [1]. The compound's specific (S)-configuration and potential for hydrogen bonding interactions make it a candidate for developing new CSA protocols.

Application
Selection Property
Validation Focus
Chiral ligand synthesis research
(S)-stereocenter for enantioselective control
Enantiomeric purity and catalytic performance
Covalent inhibitor intermediate synthesis
4-bromo cross-coupling handle
Derivatization efficiency and binding selectivity
Chiral solvating agent development
Amino alcohol H-bonding framework
Enantiomeric discrimination in NMR

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